molecular formula C7H11NO3 B2835133 2-(6-Oxopiperidin-2-yl)acetic acid CAS No. 66654-69-1

2-(6-Oxopiperidin-2-yl)acetic acid

Cat. No. B2835133
CAS RN: 66654-69-1
M. Wt: 157.169
InChI Key: GQAFTUMTSHDPRD-UHFFFAOYSA-N
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Description

2-(6-Oxopiperidin-2-yl)acetic acid is a chemical compound with the CAS Number: 66654-69-1 . It has a molecular weight of 157.17 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(6-Oxopiperidin-2-yl)acetic acid is 1S/C7H11NO3/c9-6-3-1-2-5 (8-6)4-7 (10)11/h5H,1-4H2, (H,8,9) (H,10,11) . This indicates that the compound has a piperidine ring (a six-membered ring with one nitrogen atom) with an acetic acid group attached .


Physical And Chemical Properties Analysis

2-(6-Oxopiperidin-2-yl)acetic acid is a white to off-white solid with a melting point of 135-140°C . It has a molecular weight of 157.17 .

Scientific Research Applications

  • Crystallography and Structural Analysis

    • The compound has been utilized in studies focusing on crystallography and structural analysis. For example, the crystal structure of various compounds related to pyridine herbicides, which are similar in structure to 2-(6-Oxopiperidin-2-yl)acetic acid, has been extensively studied. These studies often involve analyzing hydrogen bonds and weak interactions to understand the compound's molecular structure and properties (Park et al., 2016).
  • Synthesis and Chemical Reactions

    • The compound plays a role in the synthesis of various chemical structures. Research includes the development of cyclisation techniques for the stereoselective synthesis of certain piperidine alkaloids, demonstrating the compound's utility in complex organic synthesis processes (Bell et al., 2018).
  • Pharmacological Research

    • While specific to pharmacology, research on compounds structurally related to 2-(6-Oxopiperidin-2-yl)acetic acid includes studies on their potential as antagonists in various medical conditions, offering insights into the compound's broader chemical and biological relevance (Hutchinson et al., 2003).
  • Molecular Conformation Studies

    • The compound has been used in studies to understand molecular conformations, particularly in solution and crystal forms. This includes examining NMR spectral and X-ray data to understand the behavior of similar molecules under different conditions (Chui et al., 2004).
  • Inhibitory and Biochemical Studies

    • Research includes the investigation of related compounds as inhibitors of certain biochemical processes, like aldose reductase inhibition, which is critical in understanding the compound's potential pharmacological applications (Kučerová-Chlupáčová et al., 2020).
  • Material Science and Electrochemistry

    • Studies also extend to material science, where derivatives of the compound are analyzed for their electrochromic properties, offering insights into the compound's potential in material science applications (Zhang et al., 2016).

Safety and Hazards

The safety information for 2-(6-Oxopiperidin-2-yl)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(6-oxopiperidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFTUMTSHDPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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